molecular formula C7H8N2O B065566 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 194022-45-2

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine

Cat. No. B065566
Key on ui cas rn: 194022-45-2
M. Wt: 136.15 g/mol
InChI Key: AMSFZNPHLRKOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05652363

Procedure details

To a stirred solution of 1H-pyrido-[3,4-b][1,4]oxazine-2-(3H)one (3 g, 21 mmol) in tetrahydrofuran (150 ml) was added rapidly a borane/dimethyl sulfide solution (52 ml of a 2M solution in THF, 5 eq) at 25° C. over 15 minutes. The reaction mixture was stirred at 25° C. for 2 hours and quenched with 5 ml of water. The solvent was removed in vacuo using a rotary evaporator and the residue treated with aqueous 1M HCl with stirring. The water was removed and the residue chromatographed on silica gel using CH2Cl2 /MeOH/NH4OH (90/10/1) to give 2 g (70%) of titled product. m.p. 167°-169° C. The structural assignment is supported by the proton NMR spectrum.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6](=O)[CH2:5][O:4][C:3]2[CH:8]=[N:9][CH:10]=[CH:11][C:2]1=2.B.CSC>O1CCCC1>[NH:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:8]=[N:9][CH:10]=[CH:11][C:2]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C2=C(OCC1=O)C=NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.CSC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 5 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
the residue treated with aqueous 1M HCl
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The water was removed
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C2=C(OCC1)C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.